Cas no 1706443-24-4 (2-Chloro-8-methoxy-indolizine-7-carboxylic acid)

2-Chloro-8-methoxy-indolizine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Chloro-8-methoxy-indolizine-7-carboxylic acid
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- インチ: 1S/C10H8ClNO3/c1-15-9-7(10(13)14)2-3-12-5-6(11)4-8(9)12/h2-5H,1H3,(H,13,14)
- InChIKey: ASEZPCXRJSCRTQ-UHFFFAOYSA-N
- SMILES: C1=C2N(C=CC(C(O)=O)=C2OC)C=C1Cl
2-Chloro-8-methoxy-indolizine-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM246095-10g |
2-Chloro-8-methoxyindolizine-7-carboxylic acid |
1706443-24-4 | 97% | 10g |
$*** | 2023-03-30 | |
Chemenu | CM246095-5g |
2-Chloro-8-methoxyindolizine-7-carboxylic acid |
1706443-24-4 | 97% | 5g |
$*** | 2023-03-30 | |
Chemenu | CM246095-1g |
2-Chloro-8-methoxyindolizine-7-carboxylic acid |
1706443-24-4 | 97% | 1g |
$*** | 2023-03-30 |
2-Chloro-8-methoxy-indolizine-7-carboxylic acid 関連文献
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
2-Chloro-8-methoxy-indolizine-7-carboxylic acidに関する追加情報
2-Chloro-8-methoxy-indolizine-7-carboxylic Acid: A Comprehensive Overview
2-Chloro-8-methoxy-indolizine-7-carboxylic acid (CAS No. 1706443-24-4) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indolizine family, a class of heterocyclic aromatic compounds that have gained attention due to their unique electronic properties and potential applications in drug design and optoelectronic devices. The structure of 2-chloro-8-methoxy-indolizine-7-carboxylic acid is characterized by a fused bicyclic system with chlorine and methoxy substituents, which influence its chemical reactivity, stability, and biological activity.
The synthesis of indolizine derivatives has been extensively studied, with various methods reported in the literature. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of complex indolizine frameworks, including 2-chloro-8-methoxy-indolizine-7-carboxylic acid, with high enantioselectivity. These methods often involve transition metal catalysts, such as palladium or copper complexes, which facilitate key steps like C-C bond formation and functional group transformations. The introduction of the chlorine and methoxy groups at specific positions on the indolizine ring is critical for tuning the compound's electronic properties and reactivity.
One of the most promising applications of 2-chloro-8-methoxy-indolizine-7-carboxylic acid lies in its potential as a building block for drug development. Indolizine derivatives have been shown to exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. Recent studies have demonstrated that indolizine-based compounds can modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. The carboxylic acid group in 2-chloro-8-methoxy-indolizine-7-carboxylic acid provides a site for further functionalization, enabling the creation of bioisosteres or prodrugs that may enhance pharmacokinetic properties.
In addition to its pharmacological applications, indolizine derivatives have also found use in materials science. The aromaticity and conjugation within the indolizine ring make these compounds attractive candidates for applications in organic electronics. For instance, indolizine-based materials have been explored as components in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The substitution pattern on the indolizine ring plays a crucial role in determining the electronic properties of these materials. In this context, 2-chloro-8-methoxy-indolizine-7-carboxylic acid could serve as a precursor for synthesizing advanced materials with tailored electronic characteristics.
Recent research has also focused on understanding the photophysical properties of indolizine derivatives, including their fluorescence behavior under different conditions. Fluorescent compounds are highly sought after for applications in bioimaging, sensing, and optoelectronics. Studies have shown that substituents like chlorine and methoxy groups can significantly influence the emission wavelength and quantum yield of indolizine-based fluorophores. By carefully designing the substitution pattern on the indolizine ring, researchers aim to develop novel fluorophores with enhanced performance for various imaging applications.
The development of green chemistry practices has also impacted the synthesis and application of 2-chloro-8-methoxy-indolizine-7-carboxylic acid. Modern synthetic strategies emphasize minimizing waste generation, reducing energy consumption, and utilizing renewable resources wherever possible. For example, some researchers have explored biocatalytic methods or solvent-free reaction conditions for synthesizing indolizine derivatives. These approaches not only improve sustainability but also enhance the scalability of production processes.
In conclusion, 2-chloro-8-methoxy-indolizine-7-carboxylic acid represents a versatile compound with potential applications across multiple disciplines. Its unique structure enables diverse functionalization pathways, making it an invaluable tool for researchers in drug discovery and materials science. As advancements in synthetic chemistry continue to unfold, we can expect even more innovative uses for this compound in addressing pressing challenges in medicine and technology.
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